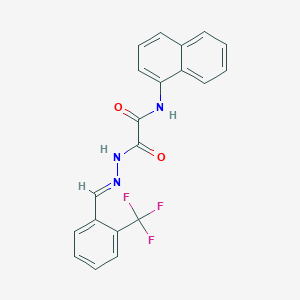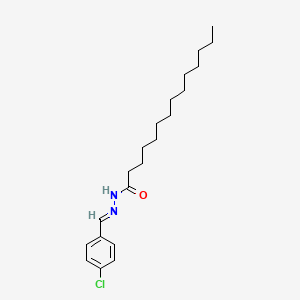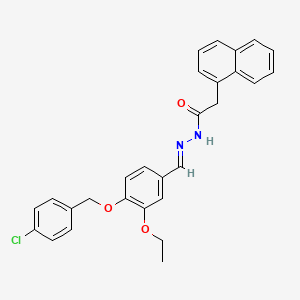![molecular formula C21H18F2N6O2 B12011807 4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)
4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a chemical compound with the molecular formula C21H18F2N6O2. It falls within the class of hydrazones, which are derivatives of aldehydes or ketones formed by the condensation of hydrazine with a carbonyl compound. This compound exhibits interesting properties due to its unique structure, making it relevant in various scientific contexts.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 4-Fluorobenzaldehyde hydrazone involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate. The reaction proceeds via condensation, resulting in the formation of the hydrazone. The overall reaction can be represented as follows:
4-Fluorobenzaldehyde+Hydrazine hydrate→4-Fluorobenzaldehyde hydrazone
Reaction Conditions::- Reactants: 4-fluorobenzaldehyde, hydrazine hydrate
- Solvent: Typically an organic solvent (e.g., ethanol, methanol)
- Temperature: Room temperature or reflux
- Catalyst: None required
Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
4-Fluorobenzaldehyde hydrazone can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oximes or other derivatives.
Reduction: Reduction of the hydrazone can yield the corresponding amines.
Substitution: The hydrazone functional group can be substituted with other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are commonly employed.
Scientific Research Applications
Chemistry::
Building Block: 4-Fluorobenzaldehyde hydrazone serves as a versatile building block for the synthesis of more complex molecules.
Fluorination Strategy: Its fluorinated moiety contributes to the design of fluorinated compounds with specific properties.
Antimicrobial Activity: Some hydrazones exhibit antimicrobial properties, and further exploration of this compound’s biological effects is warranted.
Drug Development: Researchers may investigate its potential as a scaffold for drug development.
Dye Synthesis: The compound’s aromatic structure makes it relevant in dye synthesis.
Agrochemicals: It could be explored for use in agrochemicals.
Mechanism of Action
The precise mechanism of action for 4-Fluorobenzaldehyde hydrazone remains an area of ongoing research. its structural features suggest potential interactions with biological targets, possibly affecting enzymatic processes or cellular pathways.
Comparison with Similar Compounds
While 4-Fluorobenzaldehyde hydrazone is unique due to its fluorine substitution, similar hydrazones include 4-hydroxybenzaldehyde hydrazone , which shares some structural characteristics.
Properties
Molecular Formula |
C21H18F2N6O2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18F2N6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-5-9-16(23)10-6-14)20(25-18)26-24-11-13-3-7-15(22)8-4-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11- |
InChI Key |
FPEOUURVTVZUOH-MYKKPKGFSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011737.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B12011742.png)



![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011769.png)

![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
amino]benzoate](/img/structure/B12011781.png)

![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
